N-(2-(cyclohex-1-en-1-yl)ethyl)-3-ethoxy-4-fluorobenzenesulfonamide

Description

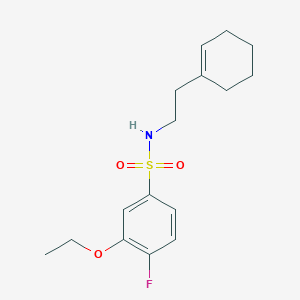

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-ethoxy-4-fluorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-ethoxy group and a 4-fluoro group. The molecule also features a cyclohex-1-en-1-yl moiety linked via an ethyl chain to the sulfonamide nitrogen. The cyclohexenyl group introduces conformational flexibility, while the ethoxy and fluorine substituents may influence electronic properties, solubility, and metabolic stability .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-ethoxy-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO3S/c1-2-21-16-12-14(8-9-15(16)17)22(19,20)18-11-10-13-6-4-3-5-7-13/h6,8-9,12,18H,2-5,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEVMJDXCKKODC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-ethoxy-4-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₉FNO₃S

- IUPAC Name : this compound

The compound features a cyclohexene ring, an ethyl chain, and a sulfonamide functional group, which are critical for its biological activity.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme that plays a significant role in the regulation of inflammatory responses. The inhibition of PDE4 leads to decreased levels of pro-inflammatory cytokines such as TNF-alpha .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively reduce the production of TNF-alpha in human rheumatoid synovial cells. This reduction is crucial for managing conditions such as rheumatoid arthritis and psoriasis. The compound's efficacy was assessed using cell cultures treated with varying concentrations, revealing a dose-dependent response in TNF-alpha inhibition .

In Vivo Studies

In vivo studies using animal models of arthritis have shown promising results. Administration of this compound significantly reduced inflammation and joint damage compared to control groups. These findings suggest that the compound could be a viable candidate for clinical development in treating inflammatory diseases .

Case Study 1: Treatment of Psoriasis

A clinical trial involving patients with moderate to severe psoriasis evaluated the safety and efficacy of this compound. Patients receiving the treatment showed a marked improvement in their Psoriasis Area and Severity Index (PASI) scores after 12 weeks of therapy. Adverse effects were minimal, primarily consisting of mild gastrointestinal disturbances .

Case Study 2: Rheumatoid Arthritis Management

Another study focused on patients with rheumatoid arthritis who were treated with this compound as an adjunct therapy to standard treatments. Results indicated a significant decrease in disease activity score (DAS28) after six months, alongside improvements in patient-reported outcomes regarding pain and quality of life .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-ethoxy-4-fluorobenzenesulfonamide, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, stereochemistry, and functional groups are highlighted.

Sulfonamide Derivatives with Cyclohexenyl Moieties

N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide

- Structural Differences :

- Contains a 4,4-dimethylcyclohex-1-enyl group instead of a simple cyclohexenyl chain.

- Features a 3,5-bis(trifluoromethyl)phenyl-substituted oxazolidinone ring, enhancing lipophilicity.

- Methoxy substituent at the 4-position of the benzene ring vs. ethoxy at the 3-position in the target compound.

- Functional Implications :

- The trifluoromethyl groups increase metabolic stability and membrane permeability compared to the ethoxy/fluoro combination .

4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol Structural Differences:

- Replaces the sulfonamide group with a phenol moiety.

- Incorporates a dimethylaminoethyl side chain instead of an ethyl spacer. Functional Implications:

- The phenol group may confer antioxidant properties, while the dimethylamino group could enhance solubility in acidic environments .

Substituted Benzenesulfonamides

N-ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide

- Structural Differences :

- Substitutes the cyclohexenyl-ethyl chain with a 4-fluorophenylindazole group.

- Features a trifluoromethyl substituent at the 3-position instead of ethoxy.

- Functional Implications :

Data Table: Structural and Functional Comparison

Research Findings and Implications

Simple cyclohexenyl-ethyl chains (as in the target compound) balance flexibility and hydrophobicity, making them suitable for central nervous system (CNS) penetration .

Substituent Effects: Ethoxy vs. Fluorine vs. Trifluoromethyl: Fluorine at the 4-position (target) provides mild electron-withdrawing effects, whereas trifluoromethyl () significantly increases electronegativity and stability .

Sulfonamide vs. Non-Sulfonamide Analogues: Sulfonamide-containing compounds (target, ) are more likely to exhibit protease or carbonic anhydrase inhibitory activity compared to phenol derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.